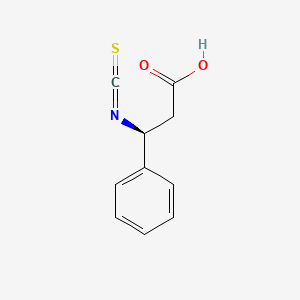
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenoxy group, an oxadiazole ring, and an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the reaction of 4-chlorophenol with chloroacetonitrile to form 4-chlorophenoxyacetonitrile. This intermediate is then reacted with hydrazine hydrate to yield 4-chlorophenoxyacetohydrazide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the chlorophenoxy group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions may result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but lacks the oxadiazole ring.
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Contains a similar chlorophenyl group but has a different core structure.
Uniqueness
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12ClN3O2 |
|---|---|
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11/h1-4H,5-7,13H2 |
Clave InChI |
KVKAVHHZGHXOIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


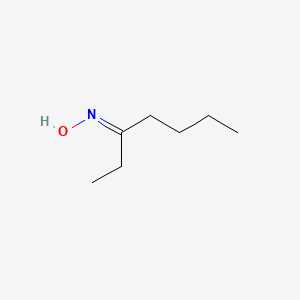

![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)

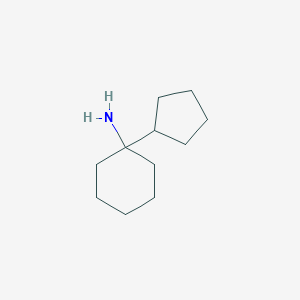

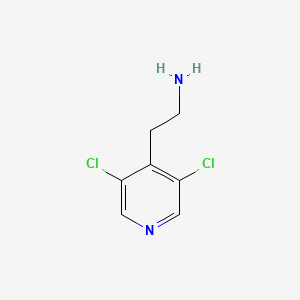
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
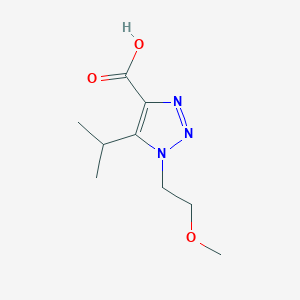

![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
